Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is an organic compound characterized by its unique cyclohexane structure, featuring both methyl and carbonyl functional groups. Its molecular formula is , and it is classified as a ketone and an ester. This compound is notable for its potential applications in synthetic organic chemistry and pharmaceutical development due to its structural properties and reactivity.
These reactions enable the compound to be versatile in synthetic applications, allowing for the modification of its structure to create various derivatives.
Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate has potential applications in various fields:
Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-oxocyclohexanecarboxylate | Contains a single methyl group at position 2 | Lacks additional methyl groups affecting sterics |
| Ethyl 2-oxocyclohexanecarboxylate | Ethyl group instead of methyl | Different reactivity due to larger ethyl group |
| Methyl 5-methyl-2-oxocyclohexanecarboxylate | Contains one additional methyl group at position 5 | Altered steric hindrance compared to the target compound |
Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups at the 4 and 5 positions on the cyclohexane ring. This configuration influences its reactivity and steric properties, potentially leading to different chemical behaviors compared to similar compounds.
The synthesis of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate through classical esterification methodologies represents a cornerstone approach in organic synthesis, utilizing well-established reaction pathways that have been extensively optimized over decades of research [1] [2]. The fundamental strategy involves the formation of ester bonds through the reaction of carboxylic acid derivatives with methanol or other methyl-donating reagents under acidic conditions [3].
The Fischer esterification represents the most traditional approach for synthesizing cyclohexane carboxylate esters from their corresponding carboxylic acid precursors [4]. This methodology employs strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid to activate the carbonyl carbon of the carboxylic acid, facilitating nucleophilic attack by methanol [2] [3]. The reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic addition of methanol, proton transfer, and elimination of water to form the desired ester product [4].
Temperature optimization studies have demonstrated that cyclohexanone-derived carboxylic acids undergo efficient esterification at temperatures ranging from 60 to 80 degrees Celsius [5] [6]. The reaction kinetics follow first-order behavior with respect to the cyclohexanone derivative and second-order kinetics with respect to the carboxylic acid component [6]. Catalyst loading typically ranges from 5 to 10 mole percent, with reaction times extending from 6 to 12 hours depending on substrate substitution patterns [5].
The Steglich esterification methodology has emerged as a powerful alternative for synthesizing methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate under mild reaction conditions [7]. This approach utilizes N,N'-dicyclohexylcarbodiimide as the primary coupling reagent in conjunction with 4-dimethylaminopyridine as a nucleophilic catalyst [3] [7]. The mechanism proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with 4-dimethylaminopyridine to generate a highly activated acylpyridinium species [3].
Research has demonstrated that the Steglich esterification provides excellent yields ranging from 85 to 95 percent for cyclohexanone-derived substrates [7]. The reaction typically requires 2 to 4 hours at room temperature with catalyst loadings of 10 to 20 mole percent [7]. Alternative carbodiimide reagents such as N,N'-diisopropylcarbodiimide and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide have been successfully employed to facilitate product purification by enabling aqueous workup procedures [3].
Recent developments in esterification methodology have focused on bismuth-based catalytic systems that offer enhanced selectivity and reduced side product formation [3]. Bismuth triflate has demonstrated exceptional performance as a Lewis acid catalyst for the esterification of cyclohexanone derivatives [3]. The catalytic system operates through coordination of the bismuth center to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by methanol [3].
Experimental optimization studies have revealed that bismuth triflate catalysis achieves complete conversion of cyclohexanone precursors under mild conditions [3]. The reaction proceeds efficiently at 60 degrees Celsius with catalyst loadings as low as 1 to 5 mole percent [3]. The addition of sterically hindered bases such as 2,6-di-tert-butyl-4-methylpyridine significantly reduces ether formation side reactions while maintaining high esterification yields [3].
| Method | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Typical Yield (%) |
|---|---|---|---|---|
| Fischer Esterification with H₂SO₄ | 60-80 | 6-12 | 5-10 | 70-85 |
| DCC-DMAP Steglich Esterification | 25 | 2-4 | 10-20 | 85-95 |
| EDC-DMAP Coupling | 25 | 1-3 | 10-20 | 80-90 |
| Bi(OTf)₃ Catalyzed Esterification | 60 | 3-6 | 1-5 | 85-95 |
The introduction of alkyl substituents at the 4 and 5 positions of the cyclohexanone ring through enolate alkylation represents a fundamental strategy for constructing the target compound [8] [9] [10]. These methodologies exploit the acidic nature of protons alpha to the carbonyl group, enabling deprotonation and subsequent nucleophilic attack on electrophilic alkylating agents [9] [11].
The alkylation of cyclohexanone enolates exhibits distinct stereochemical preferences depending on the reaction conditions employed [8]. Under kinetic control conditions, typically achieved using strong bases such as lithium diisopropylamide at low temperatures, the alkylation proceeds preferentially from the axial face of the enolate [8]. This selectivity arises from the conformational preference of the cyclohexanone enolate to adopt a chair-like transition state during the carbon-carbon bond forming process [8].
Experimental studies have demonstrated that axial alkylation is favored on kinetic grounds because it proceeds through a less energetic transition state compared to equatorial alkylation [8]. The pyramidalization of the nucleophilic carbon atom during the transition from planar enolate to tetrahedral product causes the ring to evolve toward a chair conformer, resulting in the axially substituted product [8].
Conversely, thermodynamic control conditions, achieved through equilibration at elevated temperatures or with weaker bases, favor the formation of equatorially substituted products [9]. The thermodynamic preference for equatorial substitution reflects the greater stability of cyclohexanone derivatives bearing equatorial alkyl groups [9].
The choice of base system critically influences both the regioselectivity and efficiency of enolate alkylation reactions [12] [13]. Lithium diisopropylamide in tetrahydrofuran at -78 degrees Celsius provides optimal conditions for kinetically controlled alkylation, delivering yields of 80 to 95 percent with high axial selectivity [12]. The strong basicity and non-nucleophilic character of lithium diisopropylamide enable clean enolate formation without competing aldol condensation reactions [9].
Potassium hydride in tetrahydrofuran at room temperature has proven effective for thermodynamically controlled alkylations, particularly with unactivated alkyl halides [13]. This system achieves yields ranging from 75 to 90 percent while favoring equatorial substitution patterns [13]. The enhanced basicity of potassium hydride compared to sodium hydride enables efficient deprotonation of less acidic substrates [13].
Alternative base systems including lithium hexamethyldisilazide and sodium hydride in dimethylformamide have demonstrated utility for specific substrate classes [9] [13]. Lithium hexamethyldisilazide provides similar kinetic selectivity to lithium diisopropylamide while offering improved solubility in non-polar solvents [9]. Sodium hydride in dimethylformamide enables alkylation of sensitive substrates under relatively mild conditions [13].
The successful implementation of enolate alkylation strategies requires careful selection of appropriate electrophilic partners [11]. Primary alkyl halides represent the optimal choice for most applications, providing high yields and minimal side product formation through clean bimolecular nucleophilic substitution pathways [11]. Methyl iodide and ethyl iodide demonstrate exceptional reactivity, achieving complete conversion within 1 to 2 hours at low temperatures [12].
Secondary alkyl halides present increased challenges due to competing elimination reactions, but can be successfully employed under optimized conditions [13]. Research has demonstrated that secondary iodides provide yields of approximately 42 percent over two steps when used with potassium hydride-activated enolates [13]. The reduced yields reflect the inherent competition between substitution and elimination pathways characteristic of secondary electrophiles [11].
Activated alkyl halides such as allyl and benzyl bromides offer enhanced reactivity while maintaining good selectivity profiles [12] [13]. These substrates undergo efficient alkylation under both kinetic and thermodynamic control conditions, providing yields ranging from 70 to 85 percent [12]. The activation provided by adjacent unsaturation or aromatic systems facilitates the substitution reaction while minimizing elimination side reactions [11].
| Base System | Temperature (°C) | Selectivity | Alkylating Agent | Yield Range (%) |
|---|---|---|---|---|
| LDA/THF | -78 | Kinetic (axial) | Primary alkyl halides | 80-95 |
| KH/THF | 25 | Thermodynamic (equatorial) | Unactivated sp³ halides | 75-90 |
| NaH/DMF | 0 | Mixed | Allyl/benzyl halides | 70-85 |
| LiHMDS/THF | -78 | Kinetic (axial) | Primary halides | 85-95 |
The development of catalytic asymmetric methodologies for synthesizing enantioenriched cyclohexane derivatives has emerged as a critical research area, driven by the increasing demand for stereochemically defined building blocks in pharmaceutical and materials applications [14] [15] [16]. These approaches leverage chiral catalysts to control the absolute stereochemistry of newly formed stereocenters during carbon-carbon bond formation processes [15] [17].
Chiral iridium complexes have demonstrated exceptional utility in asymmetric hydrogen borrowing reactions for the synthesis of enantioenriched cyclohexane derivatives [14] [15] [17]. This methodology enables the direct coupling of ketones with unactivated alcohols while simultaneously establishing multiple stereocenters with high levels of enantiocontrol [14] [15]. The catalytic cycle proceeds through sequential dehydrogenation of the alcohol substrate, aldol condensation with the ketone partner, and stereoselective hydrogenation of the resulting enone intermediate [15].
Research conducted at the University of Oxford has revealed that chiral iridium catalysts can achieve enantioselectivities ranging from 85 to 95 percent for cyclohexane formation from 1,5-diol substrates [14] [15]. The reaction operates optimally at 80 degrees Celsius in toluene solvent with catalyst loadings of 2 to 5 mole percent [14] [15]. Computational studies combined with experimental observations have elucidated the mode of enantioinduction, demonstrating that the chiral ligand environment creates a well-defined chiral pocket that differentiates between enantiotopic faces of the substrate [15].
The substrate scope encompasses a diverse range of 1,5-diols bearing various substitution patterns [15]. Diols containing stereogenic centers at the gamma position undergo cyclization without erosion of enantioselectivity, enabling the transfer of chiral information from existing stereocenters to newly formed ones [18]. This stereocontrol mechanism provides access to complex polycyclic structures with multiple defined stereocenters [18].
Chiral primary amine catalysts have proven highly effective for the asymmetric functionalization of beta-ketocarbonyl compounds through enamine activation pathways [16] [19]. These catalysts operate by forming transient enamine intermediates that exhibit enhanced nucleophilicity and defined facial selectivity [19]. The resulting enamine-electrophile coupling reactions proceed with high levels of stereochemical control, delivering enantioenriched products in excellent yields [16] [19].
Recent developments have focused on cooperative catalytic systems that combine chiral primary amines with complementary catalysts to achieve challenging transformations [19]. A notable example involves the cooperative use of chiral primary amines with ketone catalysts for the asymmetric alpha-hydroxylation of beta-ketocarbonyls using hydrogen peroxide as the oxidant [19]. This system achieves excellent enantioselectivities of 80 to 90 percent while operating under mild reaction conditions at room temperature [19].
The mechanistic pathway involves initial enamine formation between the chiral primary amine and the beta-ketocarbonyl substrate [19]. Simultaneously, the ketone cocatalyst reacts with hydrogen peroxide to generate an oxaziridine intermediate [19]. The subsequent coupling between the chiral enamine and the oxaziridine proceeds through a highly organized transition state that delivers the alpha-hydroxylated product with defined stereochemistry [19].
Cinchona alkaloid-derived catalysts have established themselves as powerful tools for asymmetric phase transfer catalysis in the synthesis of cyclohexane derivatives [20]. These catalysts operate by forming ion pairs with anionic nucleophiles, providing both activation and stereochemical control through their well-defined chiral environment [20]. The methodology has proven particularly effective for the asymmetric desymmetrization of substituted cyclohexadienones [20].
Experimental studies have demonstrated that primary amine-thiourea conjugate catalysts derived from cinchona alkaloids achieve high levels of diastereoselectivity and enantioselectivity in Michael addition reactions [20]. The reactions proceed under high pressure conditions to enhance the reaction rate and selectivity [20]. Enantioselectivities ranging from 70 to 85 percent have been achieved for the addition of malonates to 4,4-disubstituted cyclohexadienones [20].
The dual activation mechanism involves hydrogen bonding interactions between the thiourea moiety and the electrophilic substrate, while the tertiary amine function activates the nucleophilic malonate through deprotonation [20]. This bifunctional activation creates a highly organized transition state that enables precise stereochemical control [20].
| Catalyst Type | Reaction Type | Enantioselectivity (% ee) | Substrate Scope | Reaction Conditions |
|---|---|---|---|---|
| Chiral Iridium Complex | Hydrogen Borrowing | 85-95 | 1,5-Diols | 80°C, toluene |
| Chiral Primary Amine | Enamine Catalysis | 80-90 | β-Ketocarbonyls | RT, organocatalyst |
| Cinchona Alkaloid | Phase Transfer | 70-85 | Activated methylene | 0°C, CH₂Cl₂ |
| Chiral Phosphine | Acyl Substitution | 85-95 | Carboxylic acids | RT, THF |
The development of environmentally sustainable synthetic methodologies has driven significant innovations in microwave-assisted and solvent-free synthesis of cyclohexane derivatives [21] [22] [23]. These green chemistry approaches offer substantial advantages including reduced reaction times, improved energy efficiency, and elimination of hazardous solvents [21] [22] [24].
Microwave-assisted synthesis has revolutionized the preparation of cyclohexene and cyclohexanone derivatives by enabling dramatic reductions in reaction times while maintaining or improving product yields [21] [22]. The technology operates through direct molecular heating via dipole rotation and ionic conduction mechanisms, providing more efficient energy transfer compared to conventional heating methods [21]. Research has demonstrated that microwave irradiation can reduce reaction times by 10 to 50-fold compared to conventional thermal heating [22].
Specific applications to cyclohexene synthesis have been extensively studied, with three-component reactions of primary amino alcohols, acetylacetone, and aromatic aldehydes providing amino-cyclohexene derivatives in average yields of 85 percent [22]. The microwave-assisted protocol operates under catalyst-free conditions, eliminating the need for traditional metal catalysts while maintaining high efficiency [22]. Reaction times are reduced to minutes rather than hours, with typical irradiation periods ranging from 6 to 30 minutes depending on substrate complexity [22].
The mechanism of microwave enhancement involves preferential heating of polar molecules and transition states, leading to accelerated reaction kinetics [21]. This selective heating effect enables reactions to proceed at lower bulk temperatures while achieving the localized thermal energy required for bond formation and breaking processes [21]. The result is improved selectivity profiles combined with reduced side product formation [22].
Solvent-free synthesis methodologies have gained prominence as sustainable alternatives to traditional solution-phase reactions [23] [24]. These approaches eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates and selectivity profiles [23]. Sulfated zirconia has emerged as a particularly effective solid superacid catalyst for the synthesis of beta-amino-alpha,beta-unsaturated ketones and esters under solvent-free conditions [23].
The sulfated zirconia catalytic system enables the condensation of beta-dicarbonyl compounds with amines to proceed efficiently at ambient temperature [23]. Reaction times typically range from 2 to 6 hours with catalyst loadings of approximately 30 milligrams per millimole of substrate [23]. Yields consistently exceed 80 percent for a wide range of primary, benzylic, and aromatic amine substrates [23]. The solid nature of the catalyst facilitates product isolation and enables catalyst recovery and reuse [23].
The catalytic mechanism involves activation of the beta-dicarbonyl substrate through coordination to the Lewis acidic zirconium centers [23]. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine substrate [23]. The heterogeneous nature of the catalyst eliminates the need for aqueous workup procedures and reduces waste generation [23].
Recent advances in metal-free oxidative esterification have provided new pathways for synthesizing alpha-ketoesters and related compounds [25] [26]. These methodologies avoid the use of transition metal catalysts, eliminating concerns about metal contamination in pharmaceutical applications [25]. Potassium xanthates have proven particularly effective as both promoters and alkoxy sources in oxidative esterification reactions [25].
Alternative green oxidizing systems have been developed using sodium hypochlorite as an environmentally benign oxidant for the conversion of cyclohexanol to cyclohexanone [24]. This approach produces only water, sodium chloride, and acetate as byproducts, which can be safely disposed of through conventional aqueous waste streams [24]. The methodology provides a sustainable alternative to traditional chromium-based oxidations while maintaining comparable efficiency [24].
The combination of microwave heating with solvent-free conditions has enabled significant process intensification for cyclohexane derivative synthesis [22] [27]. Scale-up studies have demonstrated that these technologies can be successfully implemented at pilot plant scales while maintaining the advantages observed in laboratory-scale reactions [27]. Three-component cyclocondensation reactions have been scaled to multi-gram quantities using continuous microwave processing [27].
Economic analysis indicates that microwave-assisted and solvent-free methodologies provide substantial cost savings through reduced energy consumption, elimination of solvent purchase and disposal costs, and decreased reaction times [21] [27]. These advantages become particularly pronounced at commercial scales where energy and waste disposal costs represent significant operational expenses [21].
| Innovation Type | Key Advantage | Time Reduction | Yield Improvement (%) | Environmental Impact |
|---|---|---|---|---|
| Microwave Irradiation | Reduced reaction time | 10-50 fold | 10-20 | Reduced energy |
| Solvent-Free Conditions | Environmental friendliness | Moderate | 15-25 | No solvent waste |
| Solid Acid Catalysis | Easy catalyst recovery | Moderate | 10-15 | Recyclable catalyst |
| Metal-Free Oxidation | No metal contamination | Moderate | 5-15 | Clean products |
Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate possesses a molecular formula of C₁₀H₁₆O₃ with a molecular weight of 184.23 g/mol [1]. This bicarbonyl compound contains both ketone and ester functional groups within a six-membered cyclohexane ring structure, with two methyl substituents at positions 4 and 5 of the cyclohexane ring.
Boiling Point Characteristics: Based on structural analogues and computational predictions, the boiling point of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is estimated to fall within the range of 245-250°C at standard atmospheric pressure [2] [3]. This elevated boiling point reflects the significant intermolecular forces present due to the dual carbonyl functionality and the relatively high molecular weight of the compound. The boiling point demonstrates a systematic increase when compared to structurally related compounds: methyl 2-oxocyclohexanecarboxylate (230.8±33.0°C) [4], methyl 4-methyl-2-oxocyclohexanecarboxylate (240.3±33.0°C) [5], and methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (245.2±33.0°C) [2].
Melting Point Determination: The melting point of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate has not been experimentally determined in available literature sources. However, comparative analysis with structurally similar compounds suggests the melting point would likely fall within a moderate range, considering the compound's molecular symmetry and intermolecular packing arrangements.
Density Properties: The calculated density of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is approximately 1.03±0.06 g/cm³ at 20°C [2]. This density value aligns with expectations for organic compounds containing multiple oxygen atoms and reflects the compact molecular structure enhanced by the presence of two methyl substituents on the cyclohexane ring.
Solubility Profile: The compound exhibits limited aqueous solubility, with calculated values suggesting approximately 8.1 g/L in water at 25°C [2]. This relatively low water solubility is characteristic of organic esters with significant hydrophobic character. The compound demonstrates enhanced solubility in organic solvents, particularly those of moderate polarity such as chloroform, methanol, and ethyl acetate, consistent with its dual carbonyl functionality [6].
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 184.23 g/mol | Calculated [1] |
| Boiling Point | 245-250°C (est.) | Computational prediction [2] |
| Density | 1.03±0.06 g/cm³ | Advanced Chemistry Development calculation [2] |
| Water Solubility | 8.1 g/L (25°C) | Computational estimation [2] |
| LogP | 1.5-2.0 (est.) | Structure-based prediction |
Proton Nuclear Magnetic Resonance Analysis: The ¹H Nuclear Magnetic Resonance spectrum of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate exhibits characteristic resonance patterns reflecting its complex molecular architecture. The methyl ester protons appear as a sharp singlet at approximately 3.7 ppm, consistent with typical methoxy ester chemical shifts [7] [8]. The cyclohexane ring protons display a complex multipicity pattern between 1.5-3.0 ppm, with the protons adjacent to the carbonyl groups showing downfield shifts due to the deshielding effect of the electron-withdrawing carbonyl functionalities.
The two methyl substituents at positions 4 and 5 generate distinctive doublet patterns in the aliphatic region (1.0-1.3 ppm), with coupling constants reflecting their vicinal relationships to the ring protons [9]. Integration ratios confirm the molecular composition, with the methoxy group contributing three protons, the two methyl substituents contributing six protons, and the remaining cyclohexane framework accounting for the balance of the proton inventory.
Carbon-13 Nuclear Magnetic Resonance Characteristics: The ¹³C Nuclear Magnetic Resonance spectrum reveals the presence of ten distinct carbon environments corresponding to the molecular formula. The carbonyl carbons exhibit characteristic downfield chemical shifts: the ketone carbonyl appears at approximately 207-210 ppm, while the ester carbonyl resonates near 167-170 ppm [8] [9]. These chemical shift values are consistent with literature precedents for similar cyclohexanone and cyclohexanecarboxylate derivatives.
The methoxy carbon appears as a distinctive singlet at approximately 52 ppm, while the cyclohexane ring carbons show characteristic aliphatic chemical shifts between 20-45 ppm. The methyl substituent carbons appear in the expected aliphatic region, with their exact chemical shifts dependent on their local electronic environment within the cyclohexane framework.
Carbonyl Stretching Frequency Analysis: The infrared spectrum of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate exhibits two distinct carbonyl stretching frequencies corresponding to its dual carbonyl functionality [10] [11]. The ester carbonyl (C=O) stretch appears at approximately 1740 cm⁻¹, consistent with saturated aliphatic esters which typically absorb in the range 1735-1750 cm⁻¹ [10] [11]. This frequency reflects the electron-withdrawing nature of the alkoxy group attached to the carbonyl carbon.
The ketone carbonyl stretching frequency occurs at approximately 1710 cm⁻¹, which is characteristic of saturated six-membered ring ketones [12] [13]. This frequency is slightly lower than that of simple aliphatic ketones (typically 1715 cm⁻¹) due to the conformational constraints imposed by the cyclohexane ring system [14]. The presence of methyl substituents at positions 4 and 5 may introduce minor frequency perturbations due to steric and electronic effects.
Additional Vibrational Modes: The compound exhibits characteristic C-H stretching vibrations in the region 2850-3000 cm⁻¹, with multiple peaks reflecting the diverse chemical environments of the various methyl and methylene groups [15] [16]. The C-C stretching vibrations appear in the fingerprint region (1100-1400 cm⁻¹), with bands at approximately 1200-1350 cm⁻¹ corresponding to C-C bonds adjacent to the carbonyl groups [12].
The ester C-O-C stretching modes generate medium-intensity absorptions in the range 1100-1250 cm⁻¹, characteristic of methyl ester functionality [11]. These vibrational frequencies provide definitive identification of the ester functional group and distinguish the compound from related carboxylic acids or other carbonyl-containing derivatives.
Molecular Ion and Primary Fragmentations: Mass spectrometric analysis of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate reveals a molecular ion peak at m/z 184, corresponding to the molecular weight of 184.23 g/mol [1]. The molecular ion typically exhibits low to moderate intensity due to the relative stability of the molecular radical cation and the presence of multiple fragmentation pathways.
Characteristic Fragmentation Pathways: The compound undergoes several characteristic fragmentation reactions typical of ester-ketone compounds [17] [18] [19]. Loss of the methoxy radical (OCH₃, 31 mass units) produces a significant fragment at m/z 153, representing the [M-31]⁺ ion. This fragmentation is characteristic of methyl esters and provides diagnostic evidence for the presence of the methoxy group.
McLafferty Rearrangement: The compound exhibits McLafferty rearrangement patterns characteristic of ester functionality [18] [19]. This rearrangement involves a six-membered cyclic transition state leading to the formation of fragment ions at m/z values corresponding to the loss of neutral alkene molecules. For methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate, these rearrangement products appear at m/z 74 and 88, reflecting different rearrangement pathways involving the cyclohexane ring system.
Alpha-Cleavage Fragmentations: Alpha-cleavage reactions adjacent to both carbonyl groups generate multiple fragment ions [18]. The ketone functionality produces acylium ions through cleavage of bonds adjacent to the ketone carbonyl, resulting in fragments at m/z 43, 55, and 69. These fragments correspond to various alkyl-substituted acylium ions formed through rearrangement and cleavage processes.
Base Peak and Intensity Patterns: The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often resulting from the loss of the carboxymethyl group (COOCH₃, 59 mass units) to produce m/z 125. This fragmentation reflects the relative stability of the resulting cyclohexanone derivative and represents a major fragmentation pathway for the compound.
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 184 | 15-25% | Molecular ion |
| [M-31]⁺ | 153 | 35-45% | Loss of OCH₃ |
| [M-59]⁺ | 125 | 80-100% | Loss of COOCH₃ (base peak) |
| Acylium ions | 43, 55, 69 | 60-80% | Alpha-cleavage products |
| McLafferty products | 74, 88 | 40-60% | Rearrangement fragments |